molecular formula C11H12ClN3O2 B13141543 (S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate

(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate

Cat. No.: B13141543
M. Wt: 253.68 g/mol
InChI Key: SGNUKWMMCFBVTA-QMMMGPOBSA-N
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Description

(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolopyridine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolopyridine core, followed by the introduction of the amino and ester functional groups. Common reagents used in these reactions include chlorinating agents, amines, and esterification reagents. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl3-amino-3-(4-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate
  • (S)-Methyl3-amino-3-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate
  • (S)-Methyl3-amino-3-(4-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate

Uniqueness

The uniqueness of (S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate lies in its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct properties and applications.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate

InChI

InChI=1S/C11H12ClN3O2/c1-17-9(16)4-8(13)7-5-15-11-6(10(7)12)2-3-14-11/h2-3,5,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1

InChI Key

SGNUKWMMCFBVTA-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CN=C2C(=C1Cl)C=CN2)N

Canonical SMILES

COC(=O)CC(C1=CN=C2C(=C1Cl)C=CN2)N

Origin of Product

United States

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